molecular formula C8H9FO2 B1312352 1-Fluoro-4-(methoxymethoxy)benzene CAS No. 141362-06-3

1-Fluoro-4-(methoxymethoxy)benzene

Cat. No. B1312352
CAS RN: 141362-06-3
M. Wt: 156.15 g/mol
InChI Key: GUGSYPGBTRALAN-UHFFFAOYSA-N
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Description

1-Fluoro-4-(methoxymethoxy)benzene, also known as 4-Fluoromethoxymethoxybenzene, is an organic compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a sweet, floral odor and has been used in laboratory experiments for decades.

Scientific Research Applications

Fluorofunctionalization of Ketones

1-Fluoro-4-(methoxymethoxy)benzene is utilized in the fluorofunctionalization of ketones. Stavber et al. (2002) demonstrated the use of a related fluorine atom transfer reagent in methanol solvent to transform methoxy or hydroxy substituted derivatives of ketones to α-fluoro derivatives, including keto steroids, with high yield and specificity (Stavber, Jereb, & Zupan, 2002).

Crystallography and Molecular Structure

El-Agrody et al. (2012) analyzed the molecular structure of a compound related to this compound, highlighting the angles and conformations of the substituted benzene rings and the interactions within the crystal structure (El-Agrody, Al-Omar, Amr, Chia, & Fun, 2012).

Environment-Sensitive Fluorophores

Uchiyama et al. (2006) discussed the fluorescence properties of a related fluorophore, highlighting its nonfluorescent nature in aprotic solvent and strong fluorescence in protic solvents, demonstrating its potential as a fluorogenic sensor (Uchiyama, Takehira, Yoshihara, Tobita, & Ohwada, 2006).

Microwave-Assisted Amination Reactions

Tao Xiao-chun (2008) researched the microwave-assisted reaction of a related 4-fluoro-1-acyl-benzene with N-substituted ethanolamine to synthesize amino-acylbenzene products, indicating a convenient and time-efficient method (Tao Xiao-chun, 2008).

Reactions with Acyclic Olefins

Pirkuliev et al. (2001) studied reactions of a fluoro(sulfonyloxy)iodo compound with olefins, yielding disulfonates and α-fluoro-β-sulfonyloxy products, thus providing insight into potential reactions involving this compound (Pirkuliev, Brel, Akhmedov, Magerramov, Shykhaliev, & Zefirov, 2001).

Mechanism of Action

properties

IUPAC Name

1-fluoro-4-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGSYPGBTRALAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453344
Record name Benzene, 1-fluoro-4-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141362-06-3
Record name Benzene, 1-fluoro-4-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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